N-Acetyl-L-proline chemical properties and structure
N-Acetyl-L-proline chemical properties and structure
An In-depth Technical Guide to N-Acetyl-L-proline: Chemical Properties and Structure
Introduction
N-Acetyl-L-proline (NALP) is the N-acetylated derivative of the proteinogenic amino acid L-proline.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and is utilized in cosmetic formulations.[2][3] For researchers, it is a valuable tool for studying the binding specificities of enzymes like angiotensin-converting enzyme (ACE) and various aminoacylases.[2][4] Its constrained pyrrolidine ring structure also makes it a simple and effective model for investigating the secondary structure of proline-containing peptides.[2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N-Acetyl-L-proline, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
N-Acetyl-L-proline is typically a white crystalline powder.[4][5] Its physicochemical properties are summarized in the table below, providing a consolidated view of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₃ | [3][4] |
| Molecular Weight | 157.17 g/mol | [3][4][5] |
| Melting Point | 115-117 °C | [5] |
| Boiling Point | 366.2 ± 35.0 °C (Predicted) | [2] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Water Solubility | >23.6 µg/mL | [3][6] |
| General Solubility | Slightly soluble in chloroform, methanol, and water. | [2][5] |
| Specific Optical Rotation | [α]²⁰/D = -86° (c=1 in Ethanol) | [5][6] |
| CAS Number | 68-95-1 | [3][4] |
Chemical Structure
N-Acetyl-L-proline is structurally defined as (2S)-1-acetylpyrrolidine-2-carboxylic acid.[3] It is classified as an N-acetyl-L-amino acid and an N-acylpyrrolidine.[2][3] A key structural feature is the amide bond formed between the acetyl group and the secondary amine of the proline ring. Rotation around this C-N bond is restricted, leading to the existence of two distinct rotational isomers (rotamers): cis and trans.[5][7] The trans conformer is generally more prevalent, though the equilibrium between the two is sensitive to solvent polarity and pH.[5][8][9] This cis-trans isomerism is a critical factor in the structure of proline-containing peptides and proteins.
Caption: 2D Chemical Structure of N-Acetyl-L-proline.
Experimental Protocols
Synthesis of N-Acetyl-L-proline
A common method for synthesizing N-Acetyl-L-proline is through the acetylation of L-proline using acetic anhydride.[2][6][10]
Methodology:
-
Dissolution: Dissolve L-proline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).[2][6]
-
Acetylation: Add acetic anhydride (approx. 3.0 equivalents) to the solution. In protocols using methanol, a base such as N,N-diisopropylethylamine (DIEA) (approx. 3.0 equivalents) is also added.[2][6]
-
Reaction: The reaction mixture is stirred. If using methanol, the mixture is refluxed at 70°C for approximately 7 hours.[2][6] If using DCM, the mixture is stirred overnight at 30°C.[6]
-
Work-up:
-
Purification: The crude product is purified, typically by preparative High-Performance Liquid Chromatography (HPLC), to yield N-Acetyl-L-proline as a white solid.[6]
Caption: Workflow for the Synthesis of N-Acetyl-L-proline.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁷O NMR are powerful techniques for studying N-Acetyl-L-proline, particularly for characterizing its cis-trans isomerism.[7][8] The equilibrium constant between the two isomers can be evaluated by integrating the distinct signals for the cis and trans forms in the ¹H NMR spectrum.[8][9] ¹⁷O NMR is also highly sensitive to the isomeric state of both the carboxyl and amide oxygen atoms.[7][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy, especially two-dimensional (2D IR) techniques, can provide detailed information about the conformational states of N-Acetyl-L-proline and its derivatives in solution.[12][13][14] The amide I and amide II vibrational bands are particularly informative for structural determination.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI-MS) can be used to identify the protonated molecule [M+H]⁺.[6]
Biological Context and Signaling
N-Acetyl-L-proline is recognized for its role as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE).[4] This property makes it a useful probe for studying the active site of ACE and for differentiating the specificities of various aminoacylases.[2][4]
While direct signaling pathways for N-Acetyl-L-proline are not extensively documented, the closely related tripeptide N-acetyl-proline-glycine-proline (ac-PGP) , a collagen breakdown product, is a known inflammatory mediator.[15] Ac-PGP acts as a chemoattractant by binding to the CXCR2 receptor.[16] This binding can trigger downstream signaling cascades, including the activation of the ERK1/2 MAP kinase pathway, which has been shown to induce apoptosis in primary cortical neurons.[16] This pathway highlights a potential mechanism by which proline-containing N-acetylated peptides can exert biological effects in pathological conditions like ischemic stroke.[16]
Caption: Signaling Pathway of the related peptide ac-PGP.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetylproline (HMDB0094701) [hmdb.ca]
- 2. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]
- 3. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. A study of the cis/trans isomerism of N-acetyl-L-proline in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the cis/trans isomerism of N-acetyl-L-proline in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformations of N-acetyl-L-prolinamide by two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
